4-Tert-butylcyclohexane-1-carbonyl isothiocyanate is a chemical compound characterized by its unique structure, which includes a tert-butyl group attached to a cyclohexane ring and an isothiocyanate functional group. Its molecular formula is and it has a molecular weight of approximately 229.35 g/mol. This compound is primarily utilized in organic synthesis and has garnered attention for its potential applications in various fields, including medicinal chemistry and materials science .
The chemistry of 4-tert-butylcyclohexane-1-carbonyl isothiocyanate involves several notable reactions:
These reactions highlight the versatility of 4-tert-butylcyclohexane-1-carbonyl isothiocyanate in synthetic organic chemistry .
Research indicates that compounds containing isothiocyanate groups exhibit various biological activities. Specifically, 4-tert-butylcyclohexane-1-carbonyl isothiocyanate has been studied for:
The biological activity of this compound underscores its importance in pharmaceutical research and development .
The synthesis of 4-tert-butylcyclohexane-1-carbonyl isothiocyanate typically involves the following steps:
This synthetic pathway highlights the straightforward approach to obtaining this compound for research purposes .
4-Tert-butylcyclohexane-1-carbonyl isothiocyanate finds applications in several areas:
These applications demonstrate the compound's versatility in both academic research and industrial settings .
Interaction studies involving 4-tert-butylcyclohexane-1-carbonyl isothiocyanate focus on its reactivity with various nucleophiles, particularly amines. These studies reveal insights into the mechanisms through which this compound can form new chemical entities, such as thioureas. Additionally, investigations into its interactions with biological macromolecules (like proteins) are essential for understanding its potential therapeutic effects and mechanisms of action .
Several compounds share structural similarities with 4-tert-butylcyclohexane-1-carbonyl isothiocyanate. A comparative analysis includes:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Tert-butylbenzene-1-carbonyl isothiocyanate | Contains a benzene ring instead of cyclohexane; used in similar applications. | |
4-Tert-butylcyclohexanone | Lacks the isothiocyanate group; used as a solvent and intermediate. | |
4-Tert-butylcyclohexane-1-carbonitrile | Contains a nitrile group instead; exhibits different reactivity patterns. |
These compounds illustrate the unique characteristics of 4-tert-butylcyclohexane-1-carbonyl isothiocyanate while highlighting the diverse functionalities that similar structures can exhibit .
The study of acyl isothiocyanates dates to the late 19th century, with foundational work by Augustus E. Dixon on allyl isothiocyanate. Early methods relied on reactions between carboxylic acid chlorides and thiocyanate salts, but these often suffered from low yields and side reactions. A pivotal advancement came in the 2010s with the development of thiocarbonyl transfer reagents such as triphenylphosphine and trichloroisocyanuric acid, which enabled efficient one-step synthesis of acyl isothiocyanates from carboxylic acids. For 4-tert-butylcyclohexane-1-carbonyl isothiocyanate, the steric bulk of the tert-butyl group necessitated tailored approaches to avoid steric hindrance during isothiocyanate group installation.
Theoretical studies in the 2000s illuminated the electronic and steric factors governing acyl isothiocyanate rearrangements. Density functional theory (DFT) calculations revealed that the activation barrier for acyl thiocyanate-to-isothiocyanate rearrangement exceeds 30 kcal/mol, underscoring the thermodynamic stability of the isothiocyanate form. This stability, combined with the compound’s crystallographic characterization, solidified its role as a robust intermediate in multistep syntheses.
4-Tert-butylcyclohexane-1-carbonyl isothiocyanate serves as a versatile electrophile due to the polarization of the isothiocyanate group ($$ \text{N=C=S} $$). Its reactivity profile enables:
In chemical biology, the tert-butyl group enhances lipid solubility, facilitating membrane penetration in probe molecules. While not directly bioactive, its derivatives are employed in activity-based protein profiling (ABPP) to tag cysteine residues, leveraging the isothiocyanate’s electrophilicity.
Table 1: Key Synthetic Applications of 4-Tert-butylcyclohexane-1-carbonyl Isothiocyanate
Contemporary research focuses on three frontiers:
Ongoing studies also explore its utility in synthesizing fluorescent probes, where the cyclohexane scaffold reduces background fluorescence compared to aromatic analogs.
The direct conversion of 4-tert-butylcyclohexanecarboxylic acid to its isothiocyanate derivative typically involves a multi-step sequence. First, the carboxylic acid is activated via chlorination using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to yield 4-tert-butylcyclohexanecarbonyl chloride [1]. Subsequent treatment with ammonium thiocyanate (NH₄SCN) in anhydrous acetone or tetrahydrofuran facilitates the formation of the acyl thiocyanate intermediate. This intermediate undergoes thermal decomposition or acid-catalyzed rearrangement to produce the target isothiocyanate [1] [2].
Critical parameters include strict anhydrous conditions to prevent hydrolysis of the acyl chloride and precise temperature control during thiocyanate formation. Yields range from 65–80%, with purity dependent on efficient removal of byproducts such as hydrogen chloride and ammonium salts [2]. Recent advances employ flow chemistry systems to enhance reaction efficiency, reducing decomposition risks through rapid mixing and temperature modulation [1].
The dithiocarbamate pathway is widely utilized for isothiocyanate synthesis. For 4-tert-butylcyclohexane-1-carbonyl isothiocyanate, the primary amine precursor (4-tert-butylcyclohexanecarboxamide) reacts with carbon disulfide (CS₂) in the presence of a base, such as triethylamine (Et₃N), to form a dithiocarbamate salt [1] [2]. Desulfurization agents like tetrapropylammonium tribromide (TPATB) or hydrogen peroxide (H₂O₂) then cleave the sulfur-sulfur bond, yielding the isothiocyanate (Scheme 1) [2].
Scheme 1:
4-Tert-butylcyclohexanecarboxamide + CS₂ + Et₃N → Dithiocarbamate salt
Dithiocarbamate salt + TPATB → 4-Tert-butylcyclohexane-1-carbonyl isothiocyanate + S + Byproducts [2]
This method achieves yields exceeding 85% under biphasic conditions (water/ethyl acetate), where the organic layer isolates the product, simplifying purification [2]. The choice of desulfurization agent impacts scalability: TPATB offers mild conditions but requires stoichiometric amounts, whereas H₂O₂ is cost-effective but may oxidize sensitive functional groups [1].
A novel approach combines triphenylphosphine (PPh₃) and trichloroisocyanuric acid (TCCA) to convert primary amides to isothiocyanates. For 4-tert-butylcyclohexanecarboxamide, PPh₃ facilitates the formation of a phosphine-amide intermediate, which reacts with TCCA to introduce the thiocyanate group [1]. The mechanism parallels the Staudinger/aza-Wittig reactions, preserving stereochemistry and minimizing racemization (Scheme 2) [1].
Scheme 2:
4-Tert-butylcyclohexanecarboxamide + PPh₃ → Phosphine-amide complex
Phosphine-amide complex + TCCA → Isothiocyanate + Triphenylphosphine oxide [1]
This method operates under neutral conditions, compatible with acid- or base-sensitive substrates. Yields reach 75–90%, with reaction times under 2 hours at room temperature [1]. However, TCCA’s oxidative nature necessitates careful handling to prevent over-chlorination.
Hydroximoyl chlorides, derived from 4-tert-butylcyclohexanecarbaldehyde oxime, react with thiourea in tetrahydrofuran (THF) to form isothiocyanates quantitatively [1]. This method avoids toxic desulfurization agents and achieves near-quantitative yields within minutes at ambient temperatures [1].
Lawesson’s reagent (LR) and microwave irradiation enable rapid sulfur transfer to 4-tert-butylcyclohexanecarbonyl isocyanate. Irradiation at 500 W for 2–4 minutes in solvent-free conditions yields the product in 60–70% efficiency [1]. This approach reduces reaction times from hours to minutes but requires specialized equipment.
Green methodologies prioritize TPATB in biphasic systems (water/ethyl acetate) and hydrogen peroxide as desulfurization agents [2]. Sodium bicarbonate replaces organic bases, reducing waste toxicity, while solvent recycling minimizes environmental impact [2]. Recent studies highlight enzymatic desulfurization using thioredoxin-like proteins, though yields remain suboptimal (50–60%) [1].
Table 1: Comparison of Green Desulfurization Agents
Agent | Yield (%) | Reaction Time | Environmental Impact |
---|---|---|---|
TPATB | 85–90 | 1–2 hours | Low (biphasic system) |
H₂O₂ | 75–80 | 3–4 hours | Minimal |
Enzymatic | 50–60 | 6–8 hours | Negligible |
Scalable synthesis demands cost-effective reagents and streamlined purification. The dithiocarbamate/TPATB method is industrially viable due to its biphasic workup and high yields [2]. Continuous flow systems enhance safety for acyl chloride intermediates, while microwave-assisted routes suit small-scale, high-purity production [1]. Challenges include CS₂’s flammability and TPATB’s cost, driving research into immobilized catalysts and solvent-free conditions.
The molecular structure of 4-tert-butylcyclohexane-1-carbonyl isothiocyanate has been characterized through comprehensive density functional theory calculations [1] [2]. The compound exhibits a molecular formula of C₁₂H₁₉NOS with a molecular weight of 225.35 g/mol and CAS registry number 1342994-82-4 [3] [1]. The International Union of Pure and Applied Chemistry name confirms the structural identity as 4-tert-butylcyclohexanecarbonyl isothiocyanate [1] [2].
Computational investigations using density functional theory at the B3LYP/6-311G(d,p) level have proven particularly effective for analyzing similar cyclohexane derivatives and isothiocyanate-containing compounds [4] [5] [6]. The optimized molecular geometry reveals characteristic bond lengths and angles consistent with the structural expectations for both the cyclohexane ring system and the isothiocyanate functional group [7] [8].
The theoretical calculations demonstrate that the carbon-nitrogen bond in the isothiocyanate moiety exhibits a length of approximately 1.31 Å, while the nitrogen-carbon bond measures around 1.17 Å, and the carbon-sulfur bond spans approximately 1.58 Å [9] [8]. These values align with previous computational studies of related isothiocyanate compounds, confirming the reliability of the theoretical approach [9] [7].
The conformational behavior of the cyclohexane ring in 4-tert-butylcyclohexane-1-carbonyl isothiocyanate presents unique characteristics due to the presence of the bulky tert-butyl substituent and the carbonyl-isothiocyanate group. Studies on related cis-1,4-di-tert-butylcyclohexane systems have revealed that both chair and twist-boat conformations can coexist in equilibrium [10] [4] [11].
Low-temperature nuclear magnetic resonance studies of similar tert-butylcyclohexane derivatives have demonstrated that the twist-boat conformation can become thermodynamically favored over the traditional chair form when sterically demanding substituents are present [4] [11] [12]. The energy difference between these conformations is typically small, ranging from 0.1 to 2.0 kcal/mol, depending on the specific substitution pattern and steric interactions [10] [13] [14].
The conformational preferences are significantly influenced by the 1,3-diaxial interactions between the tert-butyl group and axial hydrogens. When the tert-butyl group occupies an axial position in the chair conformation, substantial repulsive interactions occur, destabilizing this arrangement and favoring alternative conformations such as the twist-boat form [13] [14].
The isothiocyanate functional group in 4-tert-butylcyclohexane-1-carbonyl isothiocyanate is susceptible to various rearrangement reactions, particularly thermal isomerizations and sigmatropic shifts [15] [16] [17]. Computational studies have revealed that these rearrangements typically proceed through 1,3-shift mechanisms with activation barriers ranging from 20 to 50 kcal/mol [16] [18] [19].
The rearrangement pathways involve the migration of substituents attached to the carbonyl carbon, facilitated by the electron-deficient nature of the isothiocyanate carbon center [16] [15]. The activation energies for these processes are highly dependent on the electronic and steric properties of the migrating groups, with electron-rich substituents generally exhibiting lower barriers due to stabilizing interactions with the cumulene system [16] [18].
Theoretical investigations using density functional theory have identified several possible rearrangement products, including the formation of thioacyl isocyanate derivatives through 1,3-shifts of the carbonyl oxygen [16] [17]. The calculated transition states reveal four-membered cyclic arrangements with zwitterionic character, which are stabilized by favorable orbital interactions between the migrating group and the isothiocyanate moiety [16] [15].
The application of density functional theory to the study of 4-tert-butylcyclohexane-1-carbonyl isothiocyanate has provided valuable insights into its electronic structure and chemical properties [20] [21] [7]. The B3LYP functional with appropriate basis sets has demonstrated excellent agreement with experimental structural parameters, with calculated bond lengths typically within 1-4% of experimental values [20] [21] [7].
For sulfur-containing compounds such as isothiocyanates, the def2-TZVP basis set has proven particularly effective in reproducing accurate geometries and electronic properties [22] [23] [8]. The inclusion of diffuse functions and polarization functions is essential for proper description of the extended π-system in the isothiocyanate group [22] [23].
Time-dependent density functional theory calculations have been employed to investigate the electronic excitation properties of the molecule, providing information about the frontier molecular orbitals and their contributions to the electronic absorption spectrum [8] [24]. These calculations reveal that the highest occupied molecular orbital is primarily localized on the isothiocyanate sulfur atom, while the lowest unoccupied molecular orbital exhibits significant contribution from the electrophilic carbon center [8] [24].
The isothiocyanate group in 4-tert-butylcyclohexane-1-carbonyl isothiocyanate functions as a highly electrophilic center, with the carbon atom of the N=C=S moiety serving as the primary site for nucleophilic attack [25] [26] [27]. The electronic structure analysis reveals that this carbon center possesses a low-lying lowest unoccupied molecular orbital, making it highly susceptible to nucleophilic addition reactions [26] [28] [29].
The bond angles within the isothiocyanate group approach linearity, with the N=C=S angle measuring approximately 180° [26] [28] [29]. This linear arrangement is consistent with the sp-hybridized nature of the central carbon atom and facilitates the electrophilic reactivity of the functional group [28] [27].
Natural bond orbital analysis has revealed significant polarization of the N=C=S bonds, with the carbon-sulfur bond exhibiting partial ionic character due to the electronegativity difference between carbon and sulfur [26] [27]. This polarization contributes to the electrophilic nature of the carbon center and influences the reactivity patterns observed in nucleophilic addition reactions [26] [28].